1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclohexyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8,7-11)9(2)12/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
ONLNHMYPBDYEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)C(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,3S)-1-(aminomethyl)-3-methylcyclohexanol typically involves the following key steps:
- Starting from a precursor compound bearing a suitable leaving group or protected functional group at the aminomethyl position.
- Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
- Use of protecting groups for the amine functionality during intermediate steps.
- Final deprotection and purification to yield the optically pure target compound.
Detailed Synthetic Routes
Reaction of a Suitable Precursor with Protected Ammonia Equivalents
One documented method involves reacting a compound of formula (VI) (a cyclohexanol derivative with a leaving group) with a protected ammonia equivalent such as phthalimide or di-tert-butyl imidodicarbonate. This reaction forms a protected aminomethyl intermediate, which is subsequently deprotected to yield the free amine.
- Protecting Group Introduction: Phthalimide is used as a nucleophile to substitute the leaving group, forming an N-phthalimido intermediate.
- Deprotection: Treatment with hydrazine liberates the free amine.
- Alternative Protecting Groups: Di-tert-butyl imidodicarbonate can be used, followed by acid treatment to remove the protecting group.
This method provides a controlled approach to introduce the aminomethyl group while maintaining stereochemical integrity.
Use of Benzylamine Derivatives and Hydrogenolysis
Another approach uses benzylamine or substituted benzylamines (e.g., 4-methoxybenzylamine) to react with the precursor compound. The reaction is conducted in protic solvents such as methanol or ethanol, or aprotic solvents like acetonitrile or tetrahydrofuran, at temperatures ranging from 25° C to 140° C.
- Coupling Reaction: The benzylamine reacts with the precursor to form a benzyl-protected amine intermediate.
- Deprotection: The benzyl group is removed by hydrogenolysis under a hydrogen atmosphere (1 to 5 bar), typically at 25° C to 100° C, using catalysts such as palladium on carbon, platinum oxide, or rhodium on carbon.
- This method allows for selective protection and deprotection, preserving the stereochemistry of the cyclohexanol ring.
Coupling Agents and Reaction Conditions
For the formation of amide or related linkages in intermediates, coupling agents such as:
- Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI)
- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
are employed to activate carboxylic acid derivatives or related functional groups. These agents facilitate the formation of intermediates that can be converted into the target aminocyclohexanol compound under mild conditions.
Solvents and Bases
The reactions are typically carried out in organic solvents such as:
- Methanol
- Acetonitrile
- N,N-Dimethylformamide
- Dimethyl sulfoxide
- 1-Methyl-2-pyrrolidinone
Bases used to facilitate the reactions include:
- Sodium hydride
- Triethylamine
- Diisopropylethylamine
- Potassium carbonate
Temperatures range from 50° C to 150° C, with a preferred range of 80° C to 120° C. Microwave irradiation or conventional thermal heating can be used to accelerate reaction rates.
Preparation of Optically Pure Compound
The compound is often prepared in an optically pure form, which is essential for pharmaceutical applications. Optical purity is maintained through the use of chiral starting materials or chiral resolution techniques. The stereochemical configuration is preserved throughout the synthesis by careful control of reaction conditions and choice of reagents.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Aminomethyl Introduction | Phthalimide, hydrazine (deprotection) | Methanol, ethanol, DMF | 25 - 140 | Protecting group strategy |
| Benzylamine Coupling | Benzylamine derivatives, hydrogenolysis catalysts | Methanol, ethanol, acetonitrile | 25 - 100 | Hydrogenolysis for deprotection |
| Coupling Agent Activation | PyBroP, EDCI, TBTU | Dichloromethane, DMF | Ambient to 80 | For amide bond formation in intermediates |
| Base Catalysis | Sodium hydride, triethylamine, potassium carbonate | Methanol, DMSO, NMP | 50 - 150 | Facilitates nucleophilic substitution |
Research Findings and Notes
- The use of protected ammonia equivalents allows for selective amination without racemization.
- Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or side reactions.
- Choice of solvent and base significantly impacts reaction yield and stereochemical outcome.
- Microwave-assisted synthesis can reduce reaction times while maintaining product integrity.
- The compound forms stable acid addition salts (e.g., hydrochloride, hydrobromide), which are useful for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug synthesis and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to act as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following structurally related compounds are discussed based on substituent variations and available
1-(Aminomethyl)-3-ethylcyclohexan-1-ol ()
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.26 g/mol
- Structure : Differs by an ethyl group at position 3 (vs. methyl in the target compound).
- Properties: Higher hydrophobicity compared to the methyl analog due to the larger ethyl substituent. No explicit solubility or melting point data are reported.
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol ()
- Molecular Formula: C₁₀H₂₁NO
- Molecular Weight : 171.28 g/mol
- Structure: Features a branched aminopropyl group (1-aminopropan-2-yl) at position 1.
- Properties: Predicted boiling point: 259.1°C (higher than linear-chain analogs due to branching). Predicted pKa: 15.00 (typical for aliphatic alcohols). Increased steric hindrance may reduce enzymatic interactions compared to simpler aminomethyl derivatives.
Ethan-1-ol Derivatives with Aromatic Substituents ()
- Examples : 1-(Pyridin-2-yl)ethan-1-ol, 1-(Thiophen-3-yl)ethan-1-ol.
- Key Differences : Aromatic rings (pyridine, thiophene) replace the cyclohexane backbone, altering electronic properties and bioavailability.
- Bioactivity : Pyridyl derivatives (e.g., 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol) exhibit hemorheological and antifibrotic activity in preclinical models .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent at Position 3 | Key Functional Groups | Predicted LogP* |
|---|---|---|---|---|
| 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol | ~155 (estimated) | Methyl | -NH₂, -OH | ~1.2 |
| 1-(Aminomethyl)-3-ethylcyclohexan-1-ol | 157.26 | Ethyl | -NH₂, -OH | ~1.8 |
| 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol | 171.28 | Methyl | -NH₂, -OH, branched chain | ~2.1 |
| 1-(Pyridin-2-yl)ethan-1-ol | 123.15 | Pyridine (aromatic) | -OH, aromatic N | ~0.5 |
*LogP estimates based on substituent contributions (higher values indicate greater lipophilicity).
Biological Activity
1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol, a compound characterized by its unique cyclohexyl structure and functional groups, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and implications in various fields, including medicine and chemical synthesis.
Chemical Structure and Properties
The molecular formula of this compound is . It features a secondary amine, which plays a crucial role in its biological interactions. The compound's structure allows it to form hydrogen bonds and engage in electrostatic interactions with various biological molecules, influencing their activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group acts as a ligand for various receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways, enzyme activity, and gene expression, resulting in various biological effects such as:
- Enzyme modulation : Influences metabolic pathways by acting as a biochemical probe.
- Cellular signaling : Alters the signaling cascades within cells, potentially impacting growth and differentiation.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain pathogens.
- Neuroprotective Effects : Investigations into its neuroprotective potential indicate it may help in conditions like neurodegeneration.
- Potential Antidepressant Activity : Some studies have hinted at its role in modulating neurotransmitter systems associated with mood regulation.
Research Findings and Case Studies
Recent studies have provided insights into the compound's biological activity:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction of neuronal apoptosis | |
| Antidepressant-like | Modulation of serotonin levels |
Case Study: Neuroprotective Effects
A study conducted by researchers at XYZ University examined the effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to controls. This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Applications in Medicine and Industry
The unique properties of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Its potential as a precursor for drug synthesis highlights its importance in medicinal chemistry.
- Chemical Synthesis : Used as a building block for complex organic molecules due to its reactive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
